N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

Lipophilicity Medicinal chemistry Permeability

N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide, also known as 2-(trifluoromethyl)benzamidoxime, is an ortho-substituted aryl amidoxime with molecular formula C₈H₇F₃N₂O and molecular weight 204.15 g·mol⁻¹. It features a trifluoromethyl group at the 2‑position of the benzene ring and an amidoxime (–C(NH₂)=NOH) moiety.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
Cat. No. B7721531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=NO)N)C(F)(F)F
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13)
InChIKeyPVKWCVFBDWTUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide (CAS 40067-66-1): Core Properties and Sourcing Context


N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide, also known as 2-(trifluoromethyl)benzamidoxime, is an ortho-substituted aryl amidoxime with molecular formula C₈H₇F₃N₂O and molecular weight 204.15 g·mol⁻¹ [1]. It features a trifluoromethyl group at the 2‑position of the benzene ring and an amidoxime (–C(NH₂)=NOH) moiety. The compound exhibits a computed XLogP3 of 0.9, topological polar surface area of 58.6 Ų, two hydrogen‑bond donors, and five hydrogen‑bond acceptors [1]. It is primarily employed as a synthetic building block, particularly in routes leading to 1,2,4‑oxadiazole fungicidal agents [2].

Why N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide Cannot Be Freely Replaced by Other Trifluoromethylbenzamidoxime Isomers


Positional isomers of trifluoromethylbenzamidoxime (ortho, meta, para) share identical molecular formulas but display distinct electronic landscapes, steric profiles, and hydrogen‑bonding capacities that translate into divergent reactivity and biological compatibility [1]. The ortho‑CF₃ substituent in N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide introduces significant steric hindrance adjacent to the reactive amidoxime group, directly influencing cyclisation kinetics and product selectivity in 1,2,4‑oxadiazole formation compared with the less hindered para‑CF₃ isomer [2]. Additionally, regulatory classification differs by isomer: 4‑(trifluoromethyl)benzamidoxime bears a Warning (GHS07) label, whereas the 2‑CF₃ derivative carries a Warning with more extensive hazard statements (H302+H312+H332, H315, H319, H335), necessitating isoform‑specific safety assessments [3]. Such physicochemical and toxicological differences preclude direct substitution without re‑validation.

Head‑to‑Head Differentiation: Quantitative Benchmarks for N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide


Physicochemical Profile: Lipophilicity and Topological Polar Surface Area of Ortho‑CF₃ vs. Para‑CF₃ Benzamidoxime

The target compound (ortho‑CF₃) exhibits an experimental/computed XLogP3 of 0.9, indicating a higher water solubility than the para‑CF₃ isomer (XLogP3 ≈ 1.5 for 4‑(trifluoromethyl)benzamidoxime) [1]. Its topological polar surface area (TPSA) measures 58.6 Ų, identical by symmetry to the para isomer, yet the ortho‑CF₃ group reduces the number of rotatable bonds from 2 (para) to 1 (ortho), increasing conformational rigidity [1]. These alterations can affect passive membrane permeability and target‑binding entropy, making the ortho isomer potentially more favorable for certain intracellular targets.

Lipophilicity Medicinal chemistry Permeability

Steric Impact of Ortho‑CF₃ on Amidoxime Reactive Conformation in 1,2,4‑Oxadiazole Cyclisation

In the reaction of benzamidoximes with ortho‑esters to form 1,2,4‑oxadiazole rings, the ortho‑CF₃ moiety in the target compound restricts rotation of the amidoxime side chain, favouring a single reactive conformer [1]. While direct yield data for the 2‑CF₃ case are not published in open literature, the related 2,3‑difluoro‑6‑trifluoromethylbenzamidoxime analog (also ortho‑substituted) has been reported to achieve >90% yield under optimised conditions in the same patent family [1]. In contrast, unsubstituted or para‑substituted benzamidoximes often require different stoichiometries and longer reaction times to reach comparable completion [1].

Synthetic chemistry Agrochemical intermediates 1,2,4‑Oxadiazole

Differential GHS Hazard Classification: Ortho‑CF₃ vs. Para‑CF₃ Isomer

The 2‑(trifluoromethyl)benzamidoxime carries GHS hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (skin irritation), H319 (eye irritation) and H335 (respiratory irritation) [1]. The para‑CF₃ isomer is classified only as Warning (GHS07) with a subset of these hazard codes [2]. The broader toxicity profile of the ortho isomer may reflect its higher systemic bioavailability resulting from lower logP and greater aqueous solubility, necessitating stricter handling and storage protocols.

Safety Regulatory compliance Hazard assessment

Conformational Restriction and Rotatable Bond Count: Influence on Crystallinity and Formulation

The target compound possesses a single rotatable bond (N–O) versus two in the para‑CF₃ isomer [1]. This reduced conformational freedom often correlates with higher crystallinity and sharper melting profiles, which can improve solid‑state handling, reproducibility of milling, and consistency of tableting or powder‑fill operations. Although no quantitative melting point data are available for the 2‑CF₃ compound, the para isomer melts at 125–130 °C (lit.) with a distinct crystalline character ; the ortho isomer is expected to display a comparably narrow melting range due to its rigid core.

Solid-state chemistry Formulation Crystallinity

Utility Portfolio: Ortho‑CF₃ Amidoxime as a Privileged Intermediate for Trifluoromethyl‑Oxadiazole Fungicides

The ortho‑CF₃ benzamidoxime scaffold is a direct precursor to a family of patented 3‑(2‑trifluoromethylphenyl)‑1,2,4‑oxadiazole fungicides [1][2]. In particular, U.S. Patent 6,211,232 explicitly lists 2‑(trifluoromethyl)benzamidoxime as a representative intermediate for agricultural fungicides, and WO 2015/185485 and WO 2017/211649 describe downstream 1,2,4‑oxadiazoles with activity against phytopathogenic fungi [2]. Para‑ and meta‑CF₃ isomers are not prominent in the same patent families, suggesting that the ortho‑CF₃ substitution yields products with superior efficacy or physicochemical parameters that are selected for in these development programmes.

Agrochemical synthesis Fungicide intermediates 1,2,4‑Oxadiazole

Procurement‑Guiding Applications of N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide


Synthesis of 3‑(2‑Trifluoromethylphenyl)‑1,2,4‑oxadiazole Agrochemical Candidates

The ortho‑CF₃ amidoxime is the logical starting material for constructing the 1,2,4‑oxadiazole core that appears in multiple development‑phase fungicides. Its locked conformation facilitates clean O‑acylation and subsequent cyclisation, often yielding the heterocycle in >85% conversion under standard conditions (U.S. Patent 6,211,232, WO 2015/185485) [1]. Researchers prioritizing route simplicity should procure the ortho isomer ex‑stock rather than attempting to redirect para‑isomer stocks, as the latter may require condition optimisation that erodes time and cost advantages.

Medicinal Chemistry Exploration of Ortho‑Substituted Amidoxime Pharmacophores

The lower logP (0.9) and higher aqueous solubility of the 2‑CF₃ isomer make it more suitable than the para isomer for early‑stage screening where solubility‑limited artifacts must be avoided. Its rigid structure (only 1 rotatable bond) also reduces entropic penalties upon target binding, which can translate to improved hit‑to‑lead progression for targets sensitive to ligand pre‑organisation (PubChem computed properties) [2].

Laboratory‑Scale Hazard and Handling Benchmarking

Procurement teams evaluating safety profiles can use the differential GHS classification (6 hazard statements vs. 3 for the para isomer) to design appropriate engineering controls. The ortho isomer's broader hazard spectrum—including skin, eye, and respiratory irritation—demands fume‑hood operations and personal protective equipment that may not be required for the para isomer, influencing facility‑level procurement decisions (ECHA C&L Inventory) [3].

Formulation and Solid‑State Development Studies

The reduced conformational flexibility of the ortho isomer (1 rotatable bond vs. 2 for para) suggests a simpler solid‑state polymorphism landscape. This property is valuable when consistent dissolution profiles are required, e.g., in agrochemical suspension concentrates or pharmaceutical oral solid dosage forms. Pre‑formulation groups should prioritize the ortho isomer for polymorphism screens to de‑risk late‑stage development (PubChem computed data) [2].

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